N-(5-acetamido-2-fluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetamido-2-fluorophenyl)benzamide, commonly known as AFN-1252, is a novel antibacterial agent that has gained significant attention in recent years due to its promising antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). AFN-1252 belongs to a new class of antibiotics called FabI inhibitors, which target the bacterial fatty acid biosynthesis pathway.
Wirkmechanismus
AFN-1252 targets the FabI enzyme, which is involved in the bacterial fatty acid biosynthesis pathway. FabI catalyzes the last step in the biosynthesis of fatty acids, which is essential for bacterial survival. AFN-1252 binds to the active site of FabI and inhibits its activity, leading to a decrease in the production of fatty acids and ultimately bacterial death.
Biochemical and Physiological Effects:
AFN-1252 has been shown to have potent antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide. In addition, AFN-1252 has been shown to have a low propensity for resistance development, making it a promising candidate for the treatment of bacterial infections. However, AFN-1252 has also been shown to have some cytotoxicity towards human cells, highlighting the need for further studies to evaluate its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
AFN-1252 has several advantages for lab experiments, including its potent antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide, and its low propensity for resistance development. However, AFN-1252 also has some limitations, including its cytotoxicity towards human cells and the need for expertise in organic chemistry for its synthesis.
Zukünftige Richtungen
AFN-1252 has several potential future directions, including its use as a treatment for bacterial infections, particularly N-(5-acetamido-2-fluorophenyl)benzamide. Moreover, AFN-1252 could be used in combination with other antibiotics to enhance their efficacy and reduce the development of resistance. Furthermore, AFN-1252 could be modified to improve its pharmacokinetic properties and reduce its cytotoxicity towards human cells. Finally, AFN-1252 could be used as a tool to study the bacterial fatty acid biosynthesis pathway and the mechanism of action of FabI inhibitors.
Conclusion:
In conclusion, AFN-1252 is a novel antibacterial agent that has gained significant attention in recent years due to its promising antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide. AFN-1252 targets the FabI enzyme, which is involved in the bacterial fatty acid biosynthesis pathway, leading to a decrease in the production of fatty acids and ultimately bacterial death. AFN-1252 has several advantages for lab experiments, including its potent antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide, and its low propensity for resistance development. However, AFN-1252 also has some limitations, including its cytotoxicity towards human cells and the need for expertise in organic chemistry for its synthesis. AFN-1252 has several potential future directions, including its use as a treatment for bacterial infections, particularly N-(5-acetamido-2-fluorophenyl)benzamide, and as a tool to study the bacterial fatty acid biosynthesis pathway and the mechanism of action of FabI inhibitors.
Synthesemethoden
AFN-1252 was first synthesized by scientists at Affinium Pharmaceuticals in 2007. The synthesis involves a series of chemical reactions, including the reaction of 2-fluoro-5-nitrobenzoic acid with acetic anhydride to form 2-fluoro-5-acetamidobenzoic acid, which is then coupled with 5-amino-2-chlorobenzamide to form AFN-1252. The synthesis of AFN-1252 is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
AFN-1252 has been extensively studied for its antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide. Studies have shown that AFN-1252 inhibits the bacterial fatty acid biosynthesis pathway by targeting the FabI enzyme, which is essential for bacterial survival. AFN-1252 has been shown to have potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Moreover, AFN-1252 has been shown to have a low propensity for resistance development, making it a promising candidate for the treatment of bacterial infections.
Eigenschaften
IUPAC Name |
N-(5-acetamido-2-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10(19)17-12-7-8-13(16)14(9-12)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXFOZZWNZQNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-fluorophenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.